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Abstract
UM4118 has emerged as a potent and selective copper ionophore with significant therapeutic

potential, particularly in the context of oncology. This small molecule facilitates the transport of

copper ions across cellular membranes, leading to a novel form of programmed cell death

known as cuproptosis. This technical guide provides a comprehensive overview of UM4118,

including its mechanism of action, quantitative data on its activity, detailed experimental

protocols for its study, and visualizations of the key cellular pathways it modulates. The

information presented herein is intended to serve as a valuable resource for researchers and

drug development professionals investigating the therapeutic applications of copper

ionophores.

Introduction: The Rise of Copper Ionophores in
Cancer Therapy
Copper is an essential trace element vital for numerous biological processes. However, cancer

cells often exhibit a dysregulated copper homeostasis, rendering them vulnerable to

therapeutic strategies that exploit this dependency.[1][2] Copper ionophores are small

molecules that bind to copper ions and shuttle them across biological membranes, thereby

increasing intracellular copper concentrations to cytotoxic levels.[2][3] This targeted elevation of
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intracellular copper can selectively induce cancer cell death while sparing normal cells, a

concept that has garnered significant interest in the development of novel anticancer agents.[1]

UM4118 was identified through structure-activity relationship (SAR) studies aimed at optimizing

a hit compound, S767, which showed modest potency.[4] UM4118, with its N-(quinoline-8-

yl)picolinamide structure, demonstrates enhanced potency and selectivity, establishing it as a

promising lead compound for further development.[4]

Mechanism of Action: UM4118 and the Induction of
Cuproptosis
UM4118 functions as a copper ionophore, binding to extracellular copper and facilitating its

transport into the cell, particularly into the mitochondria.[4] This influx of copper disrupts normal

mitochondrial function and triggers a distinct form of cell death termed cuproptosis.[4][5]

The key molecular events in UM4118-induced cuproptosis include:

Increased Intramitochondrial Copper: UM4118 effectively increases the concentration of

copper within the mitochondria.[4]

Aggregation of Lipoylated Proteins: The excess mitochondrial copper directly binds to

lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation. A

key protein involved in this process is dihydrolipoamide S-acetyltransferase (DLAT).[4][6]

This aggregation is a hallmark of cuproptosis.

Induction of Proteotoxic Stress: The aggregation of essential mitochondrial proteins like

DLAT leads to proteotoxic stress and impairs mitochondrial respiration.[4][6]

Cell Death: The culmination of these events results in a form of cell death that is dependent

on mitochondrial respiration and distinct from other known cell death pathways like

apoptosis.[4][7]

A critical aspect of UM4118's mechanism is its synthetic lethality with the loss of the

mitochondrial iron-sulfur cluster (ISC) transporter ABCB7.[4][5] Cells with mutations in the

splicing factor SF3B1 exhibit missplicing and downregulation of ABCB7, rendering them
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particularly sensitive to UM4118.[4][5] This finding highlights a potential biomarker for

identifying patient populations that may benefit from UM4118 therapy.
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Figure 1. Mechanism of UM4118-induced cuproptosis.

Quantitative Data
The cytotoxic activity of UM4118 has been evaluated in various cancer cell lines. The half-

maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting

a specific biological or biochemical function.
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Cell Line Cancer Type IC50 (nM) Conditions Reference

OCI-AML5
Acute Myeloid

Leukemia (AML)
~300 Standard media [4]

OCI-AML5
Acute Myeloid

Leukemia (AML)
<100

Media

supplemented

with 5 µM

Copper

[4]

OCI-AML5

shABCB7

Acute Myeloid

Leukemia (AML)
<150

ABCB7

knockdown
[4]

Note: The IC50 values can vary depending on the experimental conditions, such as cell

density, incubation time, and media composition.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of UM4118.

Immunofluorescence for DLAT Aggregation
This protocol is used to visualize the aggregation of DLAT protein within cells following

treatment with UM4118.[8]

Materials:

Glass coverslips

Poly-L-lysine solution

Cell culture medium

UM4118

Paraformaldehyde (PFA), 4% in PBS

Triton X-100, 0.25% in PBS
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Blocking buffer (e.g., 3% BSA in PBS)

Primary antibody: anti-DLAT

Fluorophore-conjugated secondary antibody

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Fluorescence microscope

Procedure:

Cell Seeding: Seed cells on poly-L-lysine coated glass coverslips in a multi-well plate and

allow them to adhere overnight.

Treatment: Treat the cells with the desired concentration of UM4118 (and copper

supplementation, if required) for the specified duration. Include a vehicle-treated control.

Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room

temperature.

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in

PBS for 10 minutes.

Blocking: Wash the cells with PBS and then block with 3% BSA in PBS for 1 hour at room

temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the cells with the primary anti-DLAT antibody, diluted

in blocking buffer, overnight at 4°C.

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the

fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room

temperature in the dark.

Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5

minutes.
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Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope

slides using mounting medium, and visualize the cells using a fluorescence microscope.

DLAT aggregates will appear as distinct puncta within the cells.
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Start: Seed cells on coverslips

Treat with UM4118

Fix with 4% PFA

Permeabilize with Triton X-100

Block with 3% BSA

Incubate with anti-DLAT antibody

Incubate with fluorescent secondary antibody

Counterstain with DAPI

Mount and image with fluorescence microscope

End: Analyze DLAT aggregation

Click to download full resolution via product page

Figure 2. Workflow for DLAT immunofluorescence staining.
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Quantification of Intramitochondrial Copper by ICP-MS
This protocol describes the isolation of mitochondria and subsequent measurement of copper

content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9]

Materials:

Cultured cells

Mitochondria isolation kit

PBS

Nitric acid, trace metal grade

ICP-MS instrument

Copper standard solutions

Procedure:

Cell Culture and Treatment: Culture cells to the desired density and treat with UM4118 or

vehicle control for the specified time.

Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

Mitochondrial Isolation: Isolate mitochondria from the cell pellet using a commercial

mitochondrial isolation kit, following the manufacturer's instructions. This typically involves

cell lysis and differential centrifugation.

Sample Digestion: Digest the isolated mitochondrial pellets with concentrated trace metal

grade nitric acid.

ICP-MS Analysis: Dilute the digested samples to the appropriate concentration and analyze

the copper content using an ICP-MS instrument.

Data Analysis: Quantify the copper concentration in the samples by comparing the signal to

a standard curve generated from copper standard solutions. Normalize the copper content to
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the protein concentration of the mitochondrial lysate.

Mitochondrial Respiration Assay using Seahorse XF
Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of UM4118 on

mitochondrial respiration.[10][11]

Materials:

Seahorse XF96 or XFe96 cell culture microplates

Cell culture medium

UM4118

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin

A)

Seahorse XF Analyzer

Procedure:

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and

allow them to adhere overnight.

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF

Calibrant overnight in a non-CO2 incubator at 37°C.

Cell Treatment and Assay Medium Exchange: On the day of the assay, replace the cell

culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-

CO2 incubator at 37°C for 1 hour.

Drug Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP,

and rotenone/antimycin A) and UM4118 into the appropriate ports of the hydrated sensor

cartridge.
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Seahorse XF Assay: Place the cell culture microplate in the Seahorse XF Analyzer and

initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR)

in real-time, before and after the sequential injection of the compounds.

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial

respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-

mitochondrial respiration. Compare these parameters between UM4118-treated and control

cells.

Start: Seed cells in Seahorse plate

Hydrate sensor cartridge

Exchange to assay medium

Load UM4118 and Mito Stress Test drugs

Run Seahorse XF Analyzer

Analyze Oxygen Consumption Rate (OCR)

End: Determine mitochondrial respiration parameters

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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